Cas no 35978-97-3 (N-(ε-Aminocaproyl)-b-L-fucopyranosylamine)

N-(ε-Aminocaproyl)-b-L-fucopyranosylamine structure
35978-97-3 structure
Product Name:N-(ε-Aminocaproyl)-b-L-fucopyranosylamine
CAS No:35978-97-3
MF:C12H24N2O5
MW:276.329363822937
CID:296021
PubChem ID:46780224
Update Time:2025-04-19

N-(ε-Aminocaproyl)-b-L-fucopyranosylamine Chemical and Physical Properties

Names and Identifiers

    • N-(ε-Aminocaproyl)-β-L-fucopyranosylamine
    • Hexanamide,6-amino-N-(6-deoxy-b-L-galactopyranosyl)-
    • N-(E-AMINOCAPROYL)-B-L-FUCOPYRANOSYLAMINE
    • 6-amino-N-[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]hexanamide
    • AKOS030254245
    • 35978-97-3
    • N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine
    • N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine
    • DTXSID50675565
    • 6-Amino-N-(6-deoxy-beta-L-galactopyranosyl Hexanamide
    • N-(ε-Aminocaproyl)-b-L-fucopyranosylamine
    • Inchi: 1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)/t7?,9-,10+,11?,12+/m1/s1
    • InChI Key: OCYKRQKYASNHPN-QXLODFHTSA-N
    • SMILES: O1C(C)[C@H]([C@@H](C([C@H]1NC(CCCCCN)=O)O)O)O

Computed Properties

  • Exact Mass: 276.16900
  • Monoisotopic Mass: 276.169
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125A^2
  • XLogP3: -2

Experimental Properties

  • Density: 1.266
  • Melting Point: 75-80°C
  • Boiling Point: 543.516 °C at 760 mmHg
  • Flash Point: 282.508 °C
  • Refractive Index: 1.547
  • PSA: 125.04000
  • LogP: -0.45960

N-(ε-Aminocaproyl)-b-L-fucopyranosylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 127.00 2023-04-19
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N-(ε-Aminocaproyl)-β-L-fucopyranosylamine,
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SHENG KE LU SI SHENG WU JI SHU
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N-(ε-Aminocaproyl)-β-L-fucopyranosylamine,
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